molecular formula C9H12BrNO B13297941 4-(1-Aminoethyl)-2-bromo-5-methylphenol

4-(1-Aminoethyl)-2-bromo-5-methylphenol

Cat. No.: B13297941
M. Wt: 230.10 g/mol
InChI Key: HEJWTBOIEYGQJY-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-bromo-5-methylphenol is an organic compound with a unique structure that includes an aminoethyl group, a bromine atom, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-bromo-5-methylphenol typically involves the bromination of 5-methylphenol followed by the introduction of the aminoethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The aminoethyl group can be introduced through a substitution reaction using an appropriate amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-bromo-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

4-(1-Aminoethyl)-2-bromo-5-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-bromo-5-methylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)-3-methylphenol: Similar structure but lacks the bromine atom.

    4-(1-Aminoethyl)-2-methoxy-5-methylphenol: Contains a methoxy group instead of a bromine atom.

    4-(1-Aminoethyl)-2-chloro-5-methylphenol: Contains a chlorine atom instead of a bromine atom.

Uniqueness

4-(1-Aminoethyl)-2-bromo-5-methylphenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with hydrogen or methoxy groups, making this compound particularly interesting for certain applications.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-(1-aminoethyl)-2-bromo-5-methylphenol

InChI

InChI=1S/C9H12BrNO/c1-5-3-9(12)8(10)4-7(5)6(2)11/h3-4,6,12H,11H2,1-2H3

InChI Key

HEJWTBOIEYGQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)N)Br)O

Origin of Product

United States

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